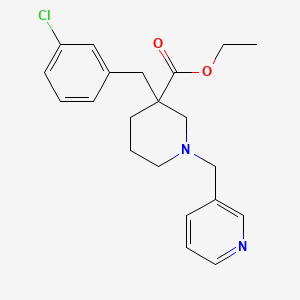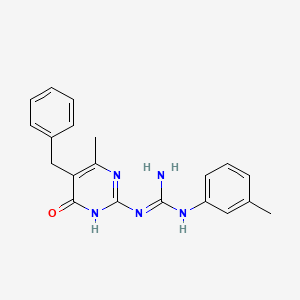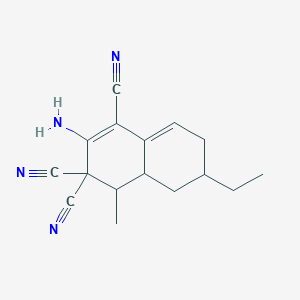![molecular formula C24H33ClN2O3 B6082112 1-(1-azepanyl)-3-(4-{[(3-chlorobenzyl)amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B6082112.png)
1-(1-azepanyl)-3-(4-{[(3-chlorobenzyl)amino]methyl}-2-methoxyphenoxy)-2-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-azepanyl)-3-(4-{[(3-chlorobenzyl)amino]methyl}-2-methoxyphenoxy)-2-propanol, also known as AZP-531, is a novel drug candidate that has gained significant attention in the field of obesity research. This compound is a potent and selective antagonist of the ghrelin receptor, which is a key regulator of appetite and energy balance in the body.
Mécanisme D'action
1-(1-azepanyl)-3-(4-{[(3-chlorobenzyl)amino]methyl}-2-methoxyphenoxy)-2-propanol is a selective antagonist of the ghrelin receptor, which is a G protein-coupled receptor that is predominantly expressed in the hypothalamus and pituitary gland. Ghrelin is a peptide hormone that is produced by the stomach and stimulates appetite and food intake. Ghrelin also regulates energy balance by promoting the storage of energy in adipose tissue and reducing energy expenditure. This compound blocks the binding of ghrelin to its receptor, thereby reducing its effects on appetite and energy balance.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in animal models of obesity. These include a reduction in food intake, body weight, and adiposity, as well as an improvement in glucose homeostasis, insulin sensitivity, and lipid metabolism. In addition, this compound has been shown to increase energy expenditure and thermogenesis, which may contribute to its anti-obesity effects.
Avantages Et Limitations Des Expériences En Laboratoire
1-(1-azepanyl)-3-(4-{[(3-chlorobenzyl)amino]methyl}-2-methoxyphenoxy)-2-propanol has several advantages for use in lab experiments. It is a potent and selective antagonist of the ghrelin receptor, which allows for precise modulation of ghrelin signaling. In addition, this compound has been shown to have a favorable pharmacokinetic profile, with a long half-life and good oral bioavailability. However, there are also some limitations to the use of this compound in lab experiments. For example, it may be difficult to interpret the results of experiments using this compound in animal models of obesity, as these models may not accurately reflect the complex nature of human obesity.
Orientations Futures
There are several future directions for research on 1-(1-azepanyl)-3-(4-{[(3-chlorobenzyl)amino]methyl}-2-methoxyphenoxy)-2-propanol. One area of interest is the potential use of this compound in the treatment of other metabolic disorders, such as type 2 diabetes and non-alcoholic fatty liver disease. Another area of interest is the development of new and improved ghrelin receptor antagonists, which may have even greater efficacy and fewer side effects than this compound. Finally, there is a need for further research to better understand the mechanisms underlying the effects of this compound on appetite, energy balance, and metabolism.
Méthodes De Synthèse
1-(1-azepanyl)-3-(4-{[(3-chlorobenzyl)amino]methyl}-2-methoxyphenoxy)-2-propanol is a complex molecule that requires a multi-step synthesis process. The first step involves the preparation of the azepane ring, which is achieved by reacting 6-bromohexanenitrile with sodium azide in the presence of a copper catalyst. The resulting azide is then reduced with lithium aluminum hydride to obtain the corresponding amine. The amine is then coupled with 3-chlorobenzylamine using a palladium-catalyzed reaction to form the key intermediate. The final step involves the coupling of the intermediate with 2-methoxyphenol using a Mitsunobu reaction to obtain this compound.
Applications De Recherche Scientifique
1-(1-azepanyl)-3-(4-{[(3-chlorobenzyl)amino]methyl}-2-methoxyphenoxy)-2-propanol has been extensively studied for its potential use in the treatment of obesity and related metabolic disorders. Preclinical studies have shown that this compound reduces food intake, body weight, and adiposity in animal models of obesity. In addition, this compound has been shown to improve glucose homeostasis, insulin sensitivity, and lipid metabolism in these models. These effects are believed to be mediated through the inhibition of ghrelin signaling, which leads to a reduction in appetite and an increase in energy expenditure.
Propriétés
IUPAC Name |
1-(azepan-1-yl)-3-[4-[[(3-chlorophenyl)methylamino]methyl]-2-methoxyphenoxy]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33ClN2O3/c1-29-24-14-20(16-26-15-19-7-6-8-21(25)13-19)9-10-23(24)30-18-22(28)17-27-11-4-2-3-5-12-27/h6-10,13-14,22,26,28H,2-5,11-12,15-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRFQWGNBMLUHHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CNCC2=CC(=CC=C2)Cl)OCC(CN3CCCCCC3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,4-dimethyl-6-oxo-1,6-dihydropyrimidin-5-yl)-N-[(1S*,2S*)-2-(4-fluorobenzyl)cyclopentyl]acetamide](/img/structure/B6082029.png)


![1-[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-N-methyl-N-(1,3-thiazol-2-ylmethyl)methanamine](/img/structure/B6082047.png)
![{4-[3-(dimethylamino)propoxy]phenyl}methanol hydrochloride](/img/structure/B6082049.png)


![diethyl [(2-acetylhydrazino)(amino)methylene]malonate](/img/structure/B6082087.png)

![1-(cyclohexyloxy)-3-[4-(4-fluorophenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B6082104.png)
![2-[3-(benzylthio)-1H-1,2,4-triazol-5-yl]-8-cyclopropylpyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6082114.png)
![3-(1-{[1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-piperidinyl)-1-propanol](/img/structure/B6082129.png)
![4-oxo-1-phenyl-N-(2-thienylmethyl)-1,3,8-triazaspiro[4.5]decane-8-carbothioamide](/img/structure/B6082145.png)
![N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-5-quinoxalinecarboxamide](/img/structure/B6082149.png)